Methyl 3-(3-butylpiperazin-1-yl)benzoate
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Overview
Description
Methyl 3-(3-butylpiperazin-1-yl)benzoate is a heterocyclic organic compound with the molecular formula C17H26N2O2 and a molecular weight of 290.40 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a butyl group and a benzoate ester moiety. It is primarily used in research and experimental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-butylpiperazin-1-yl)benzoate typically involves the reaction of 3-(3-butylpiperazin-1-yl)methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate esterification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-butylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Methyl 3-(3-butylpiperazin-1-yl)benzoate is utilized in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(3-butylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological targets, potentially modulating their activity. The exact pathways and molecular targets are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-butylpiperazin-1-yl)benzoate
- Methyl 4-(3-butylpiperazin-1-yl)methylbenzoate
- Methyl 2-(piperazin-1-yl)methylbenzoate
Uniqueness
Methyl 3-(3-butylpiperazin-1-yl)benzoate is unique due to its specific substitution pattern on the benzoate ring, which can influence its chemical reactivity and biological interactions. The presence of the butyl group on the piperazine ring also adds to its distinct properties compared to similar compounds .
Properties
CAS No. |
1131622-71-3 |
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Molecular Formula |
C16H24N2O2 |
Molecular Weight |
276.37 g/mol |
IUPAC Name |
methyl 3-(3-butylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C16H24N2O2/c1-3-4-7-14-12-18(10-9-17-14)15-8-5-6-13(11-15)16(19)20-2/h5-6,8,11,14,17H,3-4,7,9-10,12H2,1-2H3 |
InChI Key |
CFLSJZYLFMJBNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CN(CCN1)C2=CC=CC(=C2)C(=O)OC |
Origin of Product |
United States |
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